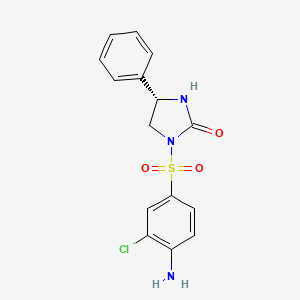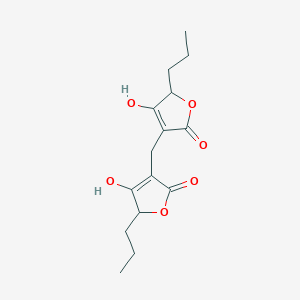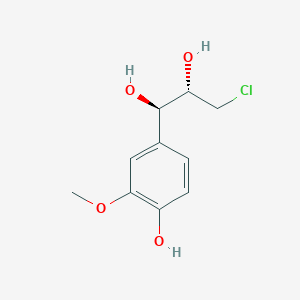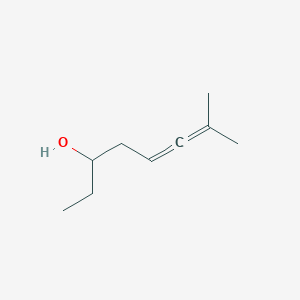
7-Methylocta-5,6-dien-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylocta-5,6-dien-3-OL is an organic compound with the molecular formula C9H16O It is a type of alkenol, characterized by the presence of both an alcohol group (-OH) and a double bond within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylocta-5,6-dien-3-OL can be achieved through several methods. One common approach involves the dehydration of linalool, a naturally occurring terpene alcohol. This process can be catalyzed by enzymes such as linalool dehydratase isomerase, which facilitates the conversion of linalool to this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of chemical catalysts and controlled reaction environments to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
7-Methylocta-5,6-dien-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming compounds such as aldehydes or ketones.
Reduction: The double bonds in the compound can be reduced to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
7-Methylocta-5,6-dien-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant scent.
Mecanismo De Acción
The mechanism of action of 7-Methylocta-5,6-dien-3-OL involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act on enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Linalool: A naturally occurring terpene alcohol with a similar structure.
Geraniol: Another terpene alcohol with comparable properties.
Nerol: An isomer of geraniol with slight structural differences.
Uniqueness
7-Methylocta-5,6-dien-3-OL is unique due to its specific arrangement of double bonds and the presence of a methyl group, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
821782-53-0 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,9-10H,4,7H2,1-3H3 |
Clave InChI |
AZTKIEJIMIHAJK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC=C=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


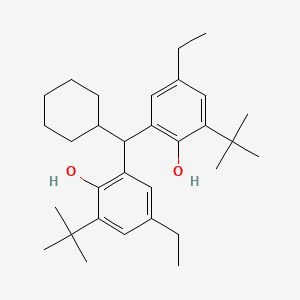
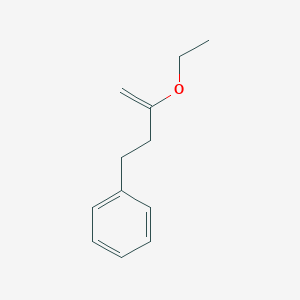
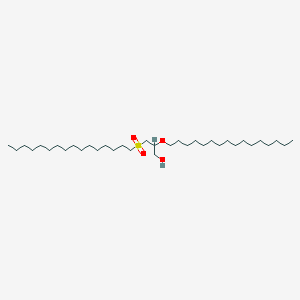
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
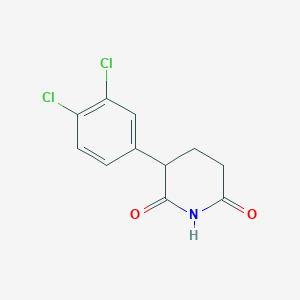
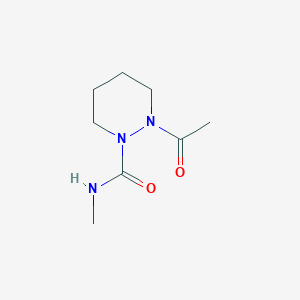
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
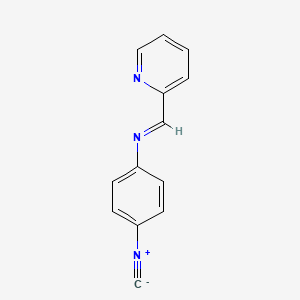


![2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene](/img/structure/B14211948.png)
